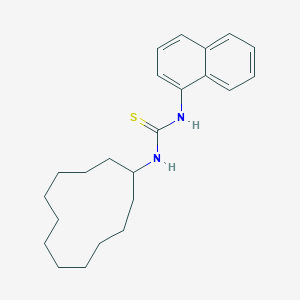

1-Cyclododecyl-3-naphthalen-1-ylthiourea

Beschreibung

1-Cyclododecyl-3-naphthalen-1-ylthiourea is a thiourea derivative characterized by a cyclododecyl group attached to the nitrogen atom at position 1 and a naphthalen-1-yl group at position 3 of the thiourea core. Thiourea derivatives are widely studied for their applications in asymmetric catalysis, molecular recognition, and coordination chemistry due to their hydrogen-bonding capabilities and structural versatility . The cyclododecyl substituent introduces significant steric bulk and lipophilicity, which may enhance solubility in nonpolar solvents and influence reactivity in catalytic systems.

Eigenschaften

Molekularformel |

C23H32N2S |

|---|---|

Molekulargewicht |

368.6g/mol |

IUPAC-Name |

1-cyclododecyl-3-naphthalen-1-ylthiourea |

InChI |

InChI=1S/C23H32N2S/c26-23(25-22-18-12-14-19-13-10-11-17-21(19)22)24-20-15-8-6-4-2-1-3-5-7-9-16-20/h10-14,17-18,20H,1-9,15-16H2,(H2,24,25,26) |

InChI-Schlüssel |

MHMHNKQVSVQQOO-UHFFFAOYSA-N |

SMILES |

C1CCCCCC(CCCCC1)NC(=S)NC2=CC=CC3=CC=CC=C32 |

Kanonische SMILES |

C1CCCCCC(CCCCC1)NC(=S)NC2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Thiourea Derivatives

Thiourea derivatives with naphthalen-1-yl groups exhibit distinct properties depending on the substituent at the N1 position. Key comparisons include:

Key Observations :

- Solubility: The aliphatic cyclododecyl chain likely increases lipophilicity, favoring solubility in nonpolar solvents over polar media, whereas benzoyl-containing analogs exhibit better solubility in acetone or DMSO .

Role of the Naphthalen-1-yl Group

The naphthalen-1-yl moiety contributes to π-π stacking interactions and rigid planar geometry, as seen in naphthalen-1-ylmethanol (). In thiourea derivatives, this group enhances crystallinity and stabilizes supramolecular architectures via weak hydrogen bonds (e.g., S–H⋯O/N interactions). For example, 1-Benzoyl-3-(naphthalen-1-yl)thiourea forms hydrogen-bonded dimers in the solid state, a feature critical for crystal engineering .

Comparison with Non-Thiourea Naphthalene Derivatives

- 3-Naphthoylindole (): While structurally distinct (indole core vs. thiourea), this compound shares the naphthalen-1-yl group. Its applications diverge toward pharmacology (e.g., cannabinoid receptor modulation) due to the indole scaffold, contrasting with thioureas’ catalytic roles.

- Naphthalen-1-ylmethanol (): Exhibits O–H⋯O hydrogen-bonded chains in crystals, highlighting how functional groups (hydroxyl vs. thiourea) dictate supramolecular behavior.

Research Findings and Data

Structural and Crystallographic Insights

- Crystallography: Analogous thioureas (e.g., ) are often analyzed using SHELX software (), which enables precise determination of hydrogen-bonding patterns and torsion angles. For example, the C11–O1–H1 angle in naphthalen-1-ylmethanol is 1.81 Å, influencing its packing efficiency .

- Torsional Flexibility : The cyclododecyl group’s conformational flexibility (e.g., torsion angles up to ±177° in aliphatic chains) may reduce crystallinity compared to rigid aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.